3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide
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Overview
Description
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a furan ring, and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
3-(benzo[d][1,3]dioxol-5-yl)-2-imino-4-oxothiazolidin-5-ylidene: Shares the benzo[d][1,3]dioxole moiety but differs in the presence of a thiazolidinone ring.
2-(1,3-Benzodioxol-5-yl)piperidine: Contains the benzo[d][1,3]dioxole moiety but has a piperidine ring instead of a furan ring.
Uniqueness
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, is known for its potential to enhance the compound’s solubility and bioavailability, making it a valuable candidate for drug development.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6S/c17-23(18,16-10-13-3-1-6-20-13)8-2-7-19-12-4-5-14-15(9-12)22-11-21-14/h1,3-6,9,16H,2,7-8,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXAQDCCFAYIFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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